3-(anilinocarbonyl)phenyl acetate
Description
Properties
IUPAC Name |
[3-(phenylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGXNZWUKCQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(anilinocarbonyl)phenyl acetate with structurally related compounds, focusing on substituent effects, chemical reactivity, and biological activity.
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Reactivity/Applications | Unique Features |
|---|---|---|---|
| This compound | 3-position anilinocarbonyl + acetate | Potential hydrogen bonding; drug intermediate | Combines aromatic and ester functionalities |
| 3-(Chloromethyl)phenyl acetate | 3-position chloromethyl + acetate | High reactivity for nucleophilic substitution | Positional isomerism affects reaction pathways |
| (3-Hydroxyphenyl)methyl acetate | 3-position hydroxyl + acetate | Antioxidant properties; polymer synthesis | Hydroxyl group enables oxidation reactions |
| 3-Acetamidophenyl acetate | 3-position acetamido + acetate | Pharmaceutical intermediate | Acetamido group enhances metabolic stability |
| N-(Anilinocarbonyl)alanine | Anilinocarbonyl + alanine backbone | Peptide synthesis; enzyme inhibition | Dual functional groups for biomolecular interactions |
Key Differences and Implications
Substituent Position and Reactivity: The 3-position of the substituent in phenyl acetate derivatives significantly impacts chemical behavior. For instance, 3-(chloromethyl)phenyl acetate undergoes nucleophilic substitution more readily than its 2- or 4-position isomers due to steric and electronic effects . Similarly, the 3-anilinocarbonyl group in the target compound may enhance regioselectivity in reactions compared to para-substituted analogs.
Functional Group Contributions: Anilinocarbonyl vs. This difference could make this compound more effective in protein-binding applications . Hydroxyl vs. Ester Groups: (3-Hydroxyphenyl)methyl acetate’s hydroxyl group enables antioxidant activity, whereas the acetate ester in the target compound may improve lipid solubility for drug delivery .
Biological Activity: Compounds with anilinocarbonyl motifs, such as N-(Anilinocarbonyl)alanine, demonstrate enzyme inhibitory activity (e.g., HMG-CoA reductase) due to interactions with catalytic amino acids like Arg-590 and Asp-690 . This suggests that this compound could similarly modulate biological pathways. In contrast, 3-acetamidophenyl acetate is primarily used as a synthetic intermediate, lacking direct bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(anilinocarbonyl)phenyl acetate, and how can its purity be validated?
- Synthesis : A common approach involves nucleophilic acyl substitution between phenyl acetate derivatives and aniline-containing reagents. For example, reacting 3-chlorophenyl acetate with N-phenylpropionamide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Validation : Use HPLC (≥95% purity threshold) and spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic signals (e.g., acetate methyl at δ ~2.1 ppm, anilinocarbonyl carbonyl at δ ~168 ppm) .
- FT-IR : Confirm ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) stretches .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified as skin/eye irritant (GHS Category 2/2A) and aquatic toxicant (Category 2). Use nitrile gloves, goggles, and fume hoods .
- Storage : Store in airtight containers at 4°C, away from oxidizing agents. Dispose via incineration or licensed chemical waste services .
Q. Which spectroscopic methods are essential for characterizing structural analogs of this compound?
- GC-MS : For volatility assessment and fragmentation pattern analysis (e.g., m/z peaks corresponding to acetate and anilinocarbonyl groups) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) using software like ORTEP-3 .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data for this compound derivatives be resolved?
- Structural refinement : Compare experimental X-ray data (e.g., R-factor <0.06) with DFT-optimized geometries. Discrepancies in bond lengths >0.02 Å may indicate dynamic effects or crystal packing forces .
- Software tools : Use SHELXL for refinement and Mercury for visualizing non-classical hydrogen bonds (e.g., C–H⋯π interactions) .
Q. What strategies improve reaction yields in the synthesis of this compound under catalytic conditions?
- Catalyst screening : Test Pd/C or CuI for coupling reactions, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C). Monitor by TLC .
- Workflow : Use DoE (Design of Experiments) to assess variables (e.g., molar ratio, reaction time). A 1:1.2 substrate-to-reagent ratio typically maximizes yield (~75%) .
Q. How can in silico docking studies guide the identification of biological targets for this compound?
- Protocol : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB). Prioritize targets with binding affinity ≤−7.0 kcal/mol .
- Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding kinetics (e.g., KD <10 µM) .
Q. What methodologies address discrepancies in reported bioactivity data across assay systems?
- Standardization : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 24-h exposure). Normalize data to positive controls (e.g., IC₅₀ values for reference inhibitors) .
- Statistical analysis : Apply ANOVA to compare inter-lab variability; p <0.05 indicates significant methodological differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
